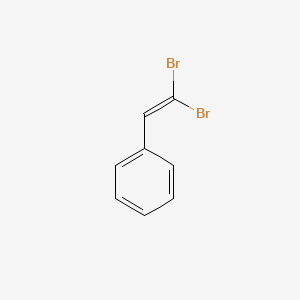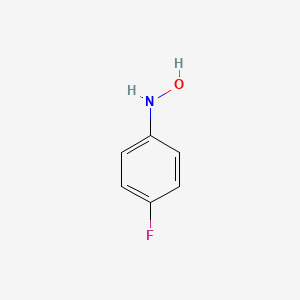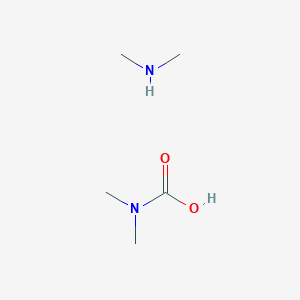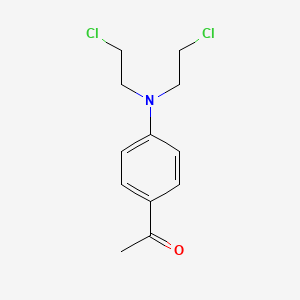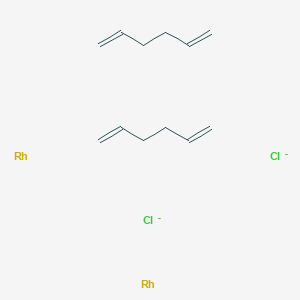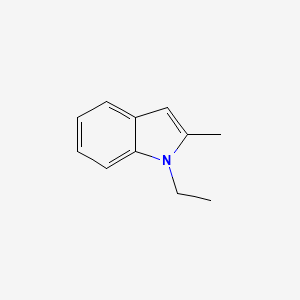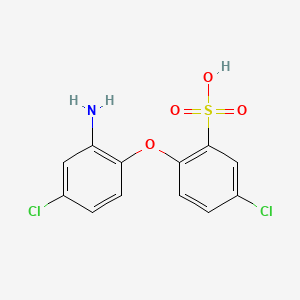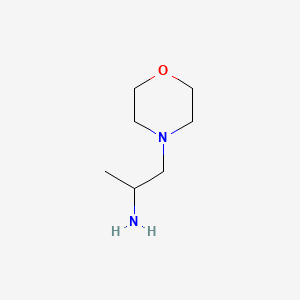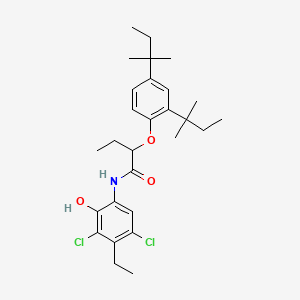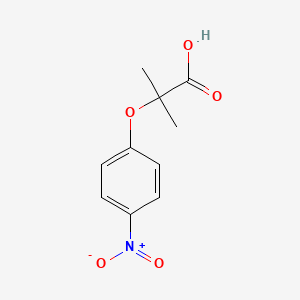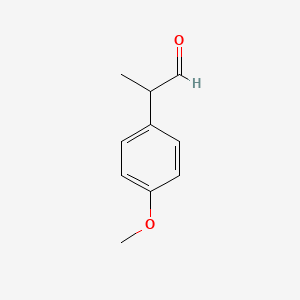
2-(4-Methoxyphenyl)propanal
概要
説明
2-(4-Methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O2. It is an aldehyde with a methoxy group attached to the benzene ring, making it a substituted aromatic aldehyde. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenyl)propanal can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzaldehyde with propanal in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation, followed by dehydration to yield the desired product.
Another method involves the use of Grignard reagents. In this approach, 4-methoxybenzyl chloride is reacted with magnesium in anhydrous ether to form the Grignard reagent, which is then treated with propanal to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-(4-Methoxyphenyl)propanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 2-(4-Methoxyphenyl)propanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)propanoic acid.
Reduction: 2-(4-Methoxyphenyl)propanol.
Substitution: Various substituted derivatives, such as 2-(4-nitrophenyl)propanal or 2-(4-bromophenyl)propanal.
科学的研究の応用
2-(4-Methoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)propanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further reactions. The methoxy group on the benzene ring can participate in electron-donating interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
2-(4-Methoxyphenyl)propanal can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde: Lacks the propanal side chain, making it less versatile in certain synthetic applications.
2-(4-Hydroxyphenyl)propanal: The hydroxyl group provides different reactivity compared to the methoxy group, affecting its chemical behavior and applications.
2-(4-Methylphenyl)propanal:
The uniqueness of this compound lies in its combination of the methoxy group and the propanal side chain, providing a balance of reactivity and stability that makes it valuable in various chemical and biological applications.
特性
IUPAC Name |
2-(4-methoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZPCXLQZLJIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288190 | |
| Record name | 4-Methoxy-α-methylbenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-83-4 | |
| Record name | 4-Methoxy-α-methylbenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC5235 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-α-methylbenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(4-Methoxyphenyl)propanal studied as a lignin model compound?
A: Lignin, a complex polymer found in plant cell walls, is primarily composed of phenylpropanoid units. [, ] this compound, with its similar structure, serves as a simplified model to study lignin's chemical behavior, particularly its degradation and potential uses. [, ] This approach allows researchers to investigate specific reactions and mechanisms relevant to lignin valorization, a process aiming to convert lignin into valuable products.
Q2: How does the presence of a hydroxyl group at the alpha position influence the degradation of this compound by Manganese Peroxidase (MnP)?
A: Research indicates that MnP, an enzyme found in fungi like Phanerochaete chrysosporium, can degrade non-phenolic lignin model compounds, including those with a 1,2-diarylpropane structure like this compound. [] The presence of a hydroxyl group at the alpha position is crucial for this degradation process. [] Studies using deuterium-labeled substrates suggest that MnP initiates oxidation via hydrogen abstraction at this benzylic carbon, leading to the formation of various degradation products. []
Q3: Can Riboflavin photocatalytically degrade lignin model compounds like this compound?
A: Yes, research demonstrates that riboflavin, when exposed to light, can act as a photosensitizer and degrade lignin model compounds, including those structurally similar to this compound. [] Specifically, riboflavin facilitates the cleavage of Cα‐Cβ bonds in these models, a process similar to lignin degradation. [] This finding highlights riboflavin's potential in developing sustainable methods for lignin valorization.
Q4: How does the thermal behavior of 1,2-diarylpropane-1,3-diol-type lignin model compounds, like those related to this compound, provide insights into lignin pyrolysis?
A: Pyrolysis, a thermochemical process using high temperatures, offers a potential route for converting lignin into valuable chemicals. [] Researchers utilize 1,2-diarylpropane-1,3-diol-type model compounds, structurally resembling this compound, to understand the complex reactions occurring during lignin pyrolysis. [] These studies help identify specific bond cleavage pathways and the resulting product distribution, providing crucial information for optimizing pyrolysis conditions and maximizing the yield of desired products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


